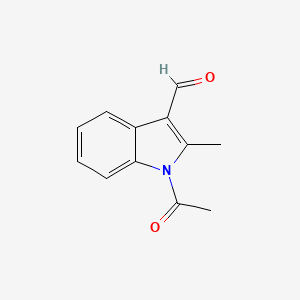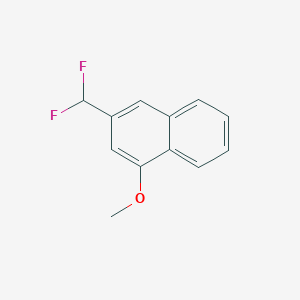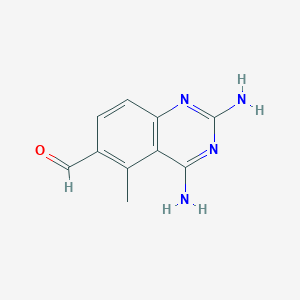
2,4-Diamino-5-methylquinazoline-6-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Diamino-5-methylquinazoline-6-carbaldehyde is a heterocyclic aromatic compound that belongs to the quinazoline family. This compound is characterized by its unique structure, which includes two amino groups at positions 2 and 4, a methyl group at position 5, and an aldehyde group at position 6 on the quinazoline ring. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Diamino-5-methylquinazoline-6-carbaldehyde typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from 2,4-diamino-5-methylbenzoic acid, the compound can be synthesized through a series of reactions involving nitration, reduction, and formylation steps .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-yield reactions, efficient catalysts, and cost-effective reagents to ensure the scalability and economic feasibility of the process .
Análisis De Reacciones Químicas
Types of Reactions
2,4-Diamino-5-methylquinazoline-6-carbaldehyde undergoes various chemical reactions, including:
Substitution: The amino groups can participate in nucleophilic substitution reactions, forming derivatives with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed
Oxidation: 2,4-Diamino-5-methylquinazoline-6-carboxylic acid
Reduction: 2,4-Diamino-5-methylquinazoline-6-methanol
Substitution: Various substituted quinazoline derivatives.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 2,4-Diamino-5-methylquinazoline-6-carbaldehyde involves its interaction with specific molecular targets. For example, it has been identified as a selective inhibitor of lymphoid enhancer binding factor 1 (Lef1), which plays a crucial role in the Wnt/β-catenin signaling pathway. By inhibiting Lef1, the compound suppresses the expression of target genes such as AXIN2, MYC, and LGR5, leading to the suppression of cancer cell growth through the apoptotic pathway .
Comparación Con Compuestos Similares
Similar Compounds
Quinazoline-2,4,6-triamine: Another quinazoline derivative with three amino groups, known for its cytotoxic activity against cancer cells.
2,6-Diaminoquinazolin-4(3H)-one: A quinazolinone derivative with two amino groups, also studied for its anticancer properties.
2,4-Diaminoquinazoline: A simpler analog without the methyl and aldehyde groups, used as an inhibitor of dihydrofolate reductase.
Uniqueness
2,4-Diamino-5-methylquinazoline-6-carbaldehyde stands out due to its unique combination of functional groups, which confer specific reactivity and biological activity. Its ability to inhibit the Wnt/β-catenin signaling pathway makes it a promising candidate for targeted cancer therapy .
Propiedades
Número CAS |
93676-21-2 |
|---|---|
Fórmula molecular |
C10H10N4O |
Peso molecular |
202.21 g/mol |
Nombre IUPAC |
2,4-diamino-5-methylquinazoline-6-carbaldehyde |
InChI |
InChI=1S/C10H10N4O/c1-5-6(4-15)2-3-7-8(5)9(11)14-10(12)13-7/h2-4H,1H3,(H4,11,12,13,14) |
Clave InChI |
OOLFRSSXCBPUOM-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC2=C1C(=NC(=N2)N)N)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



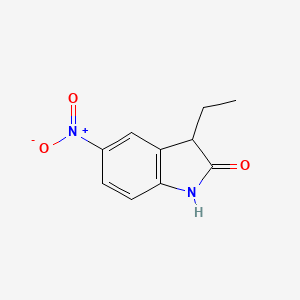
![1-Ethyl-N-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11896023.png)
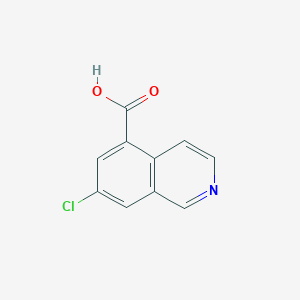
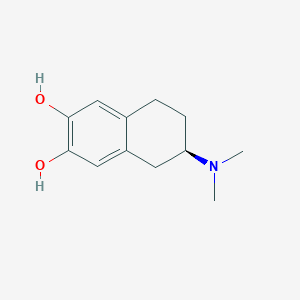
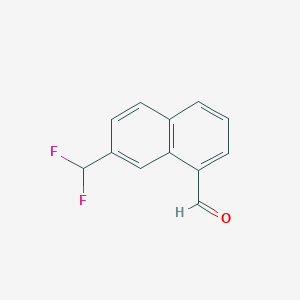
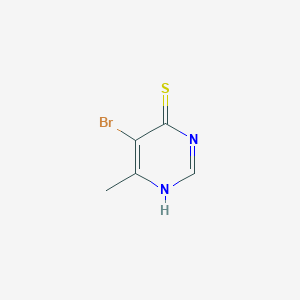
![1-(4-Hydroxybutyl)-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B11896048.png)




